![molecular formula C22H16O3S B3129858 Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 339275-68-2](/img/structure/B3129858.png)

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone

説明

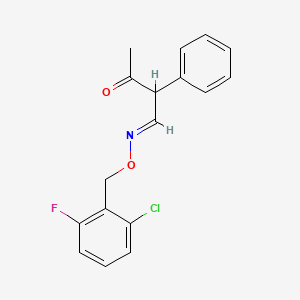

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is a complex organic compound . It is a 2-hydroxybenzoic acid phenyl ester and is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes . It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate .

Synthesis Analysis

The synthesis of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone could potentially involve several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . The key steps could contain the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI 2, and reductive desulfurization of the resulting product .Molecular Structure Analysis

The molecular structure of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is complex. It has a molecular formula of C22H20OS, an average mass of 332.459 Da, and a monoisotopic mass of 332.123474 Da . The phenyl group is based simply on benzene, with one H removed .Chemical Reactions Analysis

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone, like other phenyl compounds, is expected to be very reactive towards electrophilic aromatic substitution . It may also undergo nucleophilic aromatic substitution reactions under certain conditions .科学的研究の応用

Antimicrobial Activity

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone and its derivatives have been explored for their antimicrobial properties. A study by Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and assessed their antimicrobial activity. They found that these compounds displayed notable antimicrobial properties, indicating their potential as antimicrobial agents (Kenchappa et al., 2016). Ashok et al. (2017) also synthesized similar derivatives and confirmed their antimicrobial activities, further supporting their potential application in combating microbial infections (Ashok et al., 2017).

Structural and Chemical Analysis

Studies have delved into the structural and chemical properties of phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone derivatives. Seo et al. (2007) and Choi et al. (2008) conducted detailed analyses of the crystal structure and molecular interactions of these compounds. Their findings shed light on the molecular configurations and interactions within the crystal lattice, providing valuable insights for further chemical and pharmaceutical applications (Seo et al., 2007), (Choi et al., 2008).

Bioevaluation and Antimitotic Activity

The benzofuran derivatives were also assessed for their bioactivity. Umesha et al. (2018) synthesized benzofuran linked tetralones and evaluated their antimitotic activity using the onion root method. This study revealed that specific compounds within this series exhibited significant antimitotic activity, suggesting their potential in developing treatments or tools for studying cell division and cancer research (Umesha et al., 2018).

特性

IUPAC Name |

[3-(benzenesulfinylmethyl)-1-benzofuran-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O3S/c23-21(16-9-3-1-4-10-16)22-19(18-13-7-8-14-20(18)25-22)15-26(24)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXHXXIOJGIBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Tert-butyl)benzyl]-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3129791.png)

![3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole-[1-(4-nitrophenyl)piperid-4-one]ketal](/img/structure/B3129804.png)

![2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129814.png)

![3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129830.png)

![(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129861.png)

![(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129866.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129875.png)